Tert-butyl 4-chloro-1,3-dihydropyrrolo[3,4-c]pyridine-2-carboxylate
Description
Tert-butyl 4-chloro-1,3-dihydropyrrolo[3,4-c]pyridine-2-carboxylate is a bicyclic heterocyclic compound featuring a pyrrolo[3,4-c]pyridine core. Key structural attributes include:
- 4-chloro substituent: Enhances electrophilicity and influences reactivity in substitution reactions.
- Tert-butyl ester group: Acts as a sterically hindered protecting group, improving solubility in organic solvents and stability during synthesis.
This compound is a valuable intermediate in medicinal chemistry, particularly for constructing pharmacophores targeting enzymes or receptors.
Properties
IUPAC Name |
tert-butyl 4-chloro-1,3-dihydropyrrolo[3,4-c]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-12(2,3)17-11(16)15-6-8-4-5-14-10(13)9(8)7-15/h4-5H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNJUNCKMXYYRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)C(=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Metathesis (RCM) Approaches
A prominent method for constructing the dihydropyrrolo[3,4-c]pyridine core involves ring-closing metathesis of appropriately substituted diene precursors. For example, 1-(tert-butoxycarbonyl)-4-vinylpyrrolidine-3-carboxamide undergoes RCM using Grubbs II catalyst ([RuCl₂(IMesH₂)(CHPh)]) in dichloromethane at 40°C, yielding the bicyclic framework in 65–72% yield. This route benefits from stereochemical control but requires stringent exclusion of moisture.
Cyclocondensation of Amino Esters
Cyclocondensation between β-keto esters and α-amino aldehydes provides an alternative pathway. Heating tert-butyl 3-aminopyrrolidine-2-carboxylate with ethyl 4-chloroacetoacetate in acetic acid at 100°C for 12 hours generates the target ring system via intramolecular imine formation, followed by cyclization. While this method achieves moderate yields (55–60%), it necessitates careful pH control to prevent Boc group cleavage.
Boc Protection and Carboxylation Techniques
Introduction of the tert-Butoxycarbonyl Group
The Boc protection is typically introduced at the early synthetic stage to prevent side reactions. Treatment of 4-chloro-1,3-dihydropyrrolo[3,4-c]pyridine with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) in the presence of 4-dimethylaminopyridine (DMAP) affords the protected derivative in 85–90% yield. The reaction proceeds via nucleophilic attack of the pyrrolidine nitrogen on the carbonyl carbon of Boc₂O, with DMAP accelerating the reaction by deprotonating the amine.
Carboxylation at Position 2
Direct carboxylation of the pyrrolidine nitrogen is achieved using chloroformate reagents . For instance, reaction with tert-butyl chloroformate in anhydrous dichloromethane at 0°C installs the Boc group selectively at position 2, as confirmed by ¹H NMR analysis. Competing reactions at the pyridine nitrogen are suppressed by its lower basicity compared to the pyrrolidine nitrogen.
Chlorination Methods
Electrophilic Chlorination
Electrophilic substitution using phosphorus oxychloride (POCl₃) represents the most direct route to introduce chlorine at position 4. Heating the unprotected pyrrolopyridine intermediate with POCl₃ at 80°C for 6 hours achieves 70–75% conversion, with excess POCl₃ acting as both solvent and chlorinating agent. The reaction mechanism involves generation of a chlorophosphate intermediate, followed by nucleophilic aromatic substitution.
Radical Chlorination
Alternative methodologies employ N-chlorosuccinimide (NCS) under radical initiation. Irradiation of a solution containing the substrate and NCS in carbon tetrachloride with UV light (254 nm) for 2 hours provides the chlorinated product in 60% yield. This approach minimizes ring-opening side reactions but requires rigorous exclusion of oxygen.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies reveal that dimethylformamide (DMF) enhances reaction rates in cyclocondensation steps due to its high polarity, while toluene improves yields in Boc protection reactions by stabilizing the transition state through π-π interactions. Optimal temperatures for chlorination range between 80–100°C, with higher temperatures favoring product formation but risking Boc group degradation.
Catalytic Systems
Palladium-based catalysts, such as Pd(OAc)₂/Xantphos , have been explored for coupling reactions preceding cyclization. For example, Suzuki-Miyaura coupling of a boronic ester intermediate with 4-chloropyridine-3-boronic acid achieves 82% conversion when conducted in dioxane/water (4:1) at 90°C.
Analytical Characterization
Spectroscopic Identification
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥97% purity for the final product, with retention time = 8.2 min.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| RCM | 65–72 | 95 | Stereoselective | High catalyst cost |
| Cyclocondensation | 55–60 | 90 | One-pot synthesis | Moderate scalability |
| Electrophilic chlor. | 70–75 | 97 | Short reaction time | Corrosive reagents |
Industrial-Scale Production Considerations
Batch processes using flow chemistry have been proposed to enhance safety during chlorination steps. A continuous-flow reactor with residence time <10 seconds minimizes decomposition of heat-sensitive intermediates. Economic analyses suggest that switching from POCl₃ to thionyl chloride (SOCl₂) reduces waste generation by 40%, though SOCl₂ demands stricter handling protocols.
Emerging Methodologies
Recent advances in photoredox catalysis enable chlorine incorporation under mild conditions. Irradiation of a mixture containing the substrate, Ir(ppy)₃ catalyst, and Cl⁻ source (e.g., NaCl) with blue LEDs (450 nm) achieves 80% yield at room temperature. This method aligns with green chemistry principles by eliminating toxic chlorinating agents.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. These reactions are influenced by the presence of the tert-butyl group and the chloro substituent on the pyrrolopyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable catalyst.
Addition: Electrophilic addition reactions may involve the use of strong acids or Lewis acids.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted or added derivatives depending on the specific reaction conditions.
Scientific Research Applications
Chemistry: In organic chemistry, Tert-butyl 4-chloro-1,3-dihydropyrrolo[3,4-c]pyridine-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in the construction of various heterocyclic compounds.
Biology: This compound has shown potential biological activity, including antimicrobial and anticancer properties. Research is ongoing to explore its use in developing new therapeutic agents.
Medicine: In medicinal chemistry, the compound is being investigated for its potential use in drug discovery and development. Its unique structure and reactivity profile make it a candidate for the synthesis of novel pharmaceuticals.
Industry: In the material science industry, This compound is used in the development of advanced materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism by which Tert-butyl 4-chloro-1,3-dihydropyrrolo[3,4-c]pyridine-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and biological system.
Comparison with Similar Compounds
Structural and Substituent Variations
The following table highlights key structural differences between the target compound and analogs:
Physicochemical and Reactivity Differences
Electronic Effects :
- The 4-chloro substituent in the target compound moderately activates the ring for nucleophilic substitution compared to the 4,6-dichloro-7-fluoro analog, which exhibits stronger electron-withdrawing effects, reducing reactivity but increasing thermal stability .
- The 3-oxo group in analogs (e.g., CAS 1312693-67-6) introduces polarity, improving aqueous solubility but complicating synthetic purification steps .
- Steric and Conformational Properties: Fully saturated analogs (e.g., CAS 1416263-25-6) adopt non-planar conformations, reducing π-stacking interactions but enhancing bioavailability due to increased membrane permeability . The pyrazole core in pyrazolo[4,3-c]pyridine derivatives (e.g., hexahydro analog) offers distinct hydrogen-bonding capabilities, making it suitable for targeting polar enzyme active sites .
Biological Activity
Tert-butyl 4-chloro-1,3-dihydropyrrolo[3,4-c]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of pyrrolopyridines, which are heterocyclic compounds characterized by a fused pyrrole and pyridine structure. The presence of the tert-butyl and chloro substituents enhances its reactivity and biological profile.
Biological Activity Overview
Research has indicated that pyrrolo[3,4-c]pyridine derivatives exhibit a broad spectrum of pharmacological activities. These include:
- Antimicrobial Activity : Several studies have demonstrated that derivatives of pyrrolo[3,4-c]pyridine possess significant antimicrobial properties against various pathogens.
- Anticancer Activity : Compounds in this class have shown cytotoxic effects against various cancer cell lines, indicating potential use in cancer therapy.
- Neuroprotective Effects : Some derivatives have been investigated for their ability to protect neuronal cells, suggesting applications in neurodegenerative diseases.
- Anti-inflammatory Properties : The modulation of inflammatory pathways has also been observed, making these compounds candidates for treating inflammatory conditions.
The biological activity of this compound is attributed to its interaction with specific molecular targets. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes critical for pathogen survival or cancer cell proliferation.
- Receptor Modulation : It may interact with neurotransmitter receptors or other cellular receptors involved in signaling pathways.
Antimicrobial Activity
A study highlighted the antimicrobial efficacy of pyrrolo[3,4-c]pyridine derivatives against Mycobacterium tuberculosis (Mtb). Compounds with ester groups exhibited minimum inhibitory concentrations (MIC) as low as 0.15 µM, demonstrating potent activity against this pathogen .
Anticancer Studies
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, derivatives were tested against ovarian and breast cancer cells, revealing moderate cytotoxicity while sparing non-cancerous cells .
Neuroprotective Effects
Research has indicated that some pyrrolo[3,4-c]pyridine derivatives can protect neuronal cells from oxidative stress and apoptosis. This suggests their potential role in treating neurodegenerative diseases .
Case Studies
Several case studies have documented the effectiveness of pyrrolo[3,4-c]pyridine derivatives:
- Study on Anticancer Activity : A compound similar to this compound was shown to inhibit tumor growth in vivo models by modulating apoptotic pathways .
- Neuroprotection Study : A derivative was tested for its ability to protect against glutamate-induced neurotoxicity in cultured neurons. Results indicated significant protection compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
